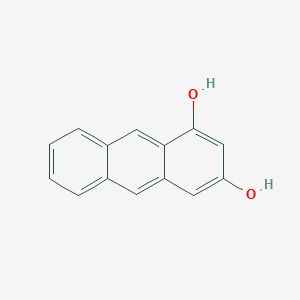

Anthracene-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

433714-11-5 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

anthracene-1,3-diol |

InChI |

InChI=1S/C14H10O2/c15-12-6-11-5-9-3-1-2-4-10(9)7-13(11)14(16)8-12/h1-8,15-16H |

InChI Key |

DHIZTSNACBVYPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C(C=C3O)O |

Origin of Product |

United States |

Synthetic Methodologies for Anthracene 1,3 Diol and Its Functionalized Analogues

Direct Synthesis Approaches to Anthracene-1,3-diol Scaffolds

The direct formation of the this compound skeleton relies on foundational organic reactions, including the reduction of quinone precursors and various cyclization strategies that assemble the tricyclic aromatic system.

Reductive Methods from Anthraquinone (B42736) Derivatives

A primary route to obtaining this compound involves the chemical reduction of its oxidized analogue, 1,3-dihydroxyanthraquinone, also known as xanthopurpurin. wikipedia.org While direct reduction of this specific precursor is a logical synthetic step, the broader literature on anthraquinone chemistry provides several effective reducing systems. For these transformations to be successful, the parent quinone is often reduced to its leuco form using reagents like sodium dithionite (B78146) or zinc powder in acetic acid. colab.ws The Claisen rearrangement of anthraquinone derivatives, for instance, is most effective after such a preliminary reduction of the quinone to its leuco form. colab.ws

Table 1: General Reductive Systems for Anthraquinone Scaffolds

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Dithionite | Aqueous or mixed solvent systems | colab.ws |

| Zinc / Acetic Acid | Acetic acid solvent, often with heating | colab.ws |

These methods, while general for the anthraquinone class, represent standard procedures applicable to the synthesis of this compound from its stable and accessible dihydroxyanthraquinone precursor.

Metal-Catalyzed Coupling and Functionalization Reactions for this compound Derivatives

Transition metal-catalyzed reactions are powerful tools for the synthesis and functionalization of aromatic scaffolds, including anthracene (B1667546). nih.gov These methods, particularly cross-coupling reactions, allow for the formation of C-C and C-heteroatom bonds, enabling the creation of a diverse library of functionalized analogues from a common core.

Among the most utilized methods, the Suzuki-Miyaura and Sonogashira couplings are prominent. nih.govfrontiersin.org The Suzuki-Miyaura coupling, which pairs aryl halides with arylboronic acids, is exceptionally versatile for forming biaryl bonds and has been used to synthesize 1,8-diaryl-anthracene derivatives following the reduction of the corresponding anthraquinone. nih.gov Similarly, the Sonogashira coupling joins terminal alkynes with aryl halides, providing a route to alkynylated anthracene precursors. nih.gov

Other metal-catalyzed reactions that build the anthracene framework include rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes and palladium-catalyzed C-H activation/cyclization reactions. beilstein-journals.orgfrontiersin.org For instance, a palladium(II)-catalyzed tandem sequence involving C-H alkenylation and intramolecular C-C bond formation has been developed to generate substituted anthracenes. beilstein-journals.orgnih.gov

While these methods are not reported as starting directly from this compound, they are highly applicable for its functionalization. A hypothetical synthetic route could involve the halogenation of this compound to create a suitable precursor, which could then undergo metal-catalyzed cross-coupling reactions to install a wide variety of substituents on the anthracene core.

Table 3: General Metal-Catalyzed Reactions for Anthracene Scaffolds

| Reaction Name | Catalyst System (Typical) | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Aryl Halide + Arylboronic Acid | C(sp²)-C(sp²) | nih.govfrontiersin.org |

| Sonogashira Coupling | Palladium/Copper complexes | Aryl Halide + Terminal Alkyne | C(sp²)-C(sp) | nih.gov |

| Rh-catalyzed Oxidative Coupling | Rhodium complexes + Oxidant (e.g., Cu(OAc)₂) | Arylboronic Acid + Internal Alkyne | C(sp²)-C(sp²) | frontiersin.org |

These catalytic systems underscore the modularity of modern synthetic chemistry, providing pathways to novel this compound derivatives with tailored electronic and structural properties.

Polymerization and Macromolecular Architectures Incorporating this compound Units

Anthracene-based units are incorporated into polymers to impart specific photophysical properties, such as fluorescence, for applications in materials like organic light-emitting diodes (OLEDs) and sensors. beilstein-journals.org The diol functionality of this compound makes it a suitable monomer for the synthesis of various polymers, particularly through step-growth polymerization.

Step-Growth Polymerization, such as Polycondensation for Anthracene-based Polyurethanes

Step-growth polymerization is a class of polymerization where bifunctional or multifunctional monomers react to form first dimers, then trimers, longer oligomers, and eventually long-chain polymers. Polycondensation is a specific type of step-growth polymerization where a small molecule, such as water or methanol, is eliminated for each bond formed. essentialchemicalindustry.org

This compound, or its derivatives, can serve as a diol monomer in polycondensation reactions to create polyesters and polyurethanes. For instance, an aliphatic polyurethane with pendant anthracene moieties has been prepared through the polycondensation of an anthracene-containing diol with hexamethylenediisocyanate (B165251) (HMDI). itu.edu.tr In another study, a diol containing an anthracene-maleimide adduct was reacted with butanediol, methylene (B1212753) diphenyl diisocyanate (MDI), and poly(tetrahydrofuran) (PTHF) to form a polyurethane. rsc.org These polyurethanes can exhibit interesting properties, such as thermal reversibility, due to the nature of the anthracene units. rsc.org

The synthesis of non-isocyanate-based polyurethanes (NIPUs) is also an area of interest from a green chemistry perspective. kit-technology.de Polycondensation of fatty acid-derived dimethyl dicarbamates with diols has been shown to be a viable route to renewable polyurethanes. kit-technology.de It is conceivable that this compound could be used as the diol component in such a reaction to produce novel anthracene-containing NIPUs.

Diels-Alder Cycloaddition in Thermally Reversible Polymer Formation with Anthracene Diols

The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of thermally reversible chemistry. researchgate.netrsc.org In this context, the anthracene moiety acts as the diene. When anthracene diols are incorporated into a polymer backbone, these pendant groups can undergo a DA reaction with a dienophile, such as a maleimide (B117702), to form cross-linked networks. itu.edu.tr This process is thermally reversible; upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the cross-links and allowing the material to flow or heal, while cooling allows the bonds to reform. researchgate.net

Linear polyurethanes with pendant anthracene groups can be synthesized through the step-growth polymerization of an anthracene diol with a diisocyanate like hexamethylene diisocyanate (HMDI). itu.edu.tr The resulting polymer can then be cross-linked by reacting it with bismaleimides. The formation of the Diels-Alder adduct can be monitored by observing the disappearance of the characteristic UV absorbance of the anthracene group between 300-400 nm. itu.edu.tr

However, the anthracene-maleimide DA adduct is known for its high thermal stability. The retro-Diels-Alder reaction requires significantly high temperatures, often around 250 °C, which can be detrimental to the polymer backbone, such as poly(ethylene terephthalate) (PET), leading to degradation. researchgate.net Research into one-component self-healing polyurethanes has also utilized anthracene diols, noting that the maleimide/anthracene couple undergoes thermal reversion at approximately 210 °C, making these networks effectively irreversible within the lower temperature ranges used for other DA pairs like furan/maleimide. rsc.org

| Polymer System | Reactants | Reaction Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Polyurethane (PU) | PU-anthracene backbone + Maleimide functional compound | Dioxane/Toluene at 105°C for 24h | Diels-Alder reaction efficiency was calculated to be >99% using UV spectroscopy. itu.edu.tr | itu.edu.tr |

| One-Component Polyurethane | Anthracene diol, maleimide diol, 1,6-hexamethylene diisocyanate, polypropylene (B1209903) glycol | Polymerization followed by thermal treatment | The maleimide/anthracene DA couple provides a thermally "irreversible" network up to high temperatures (reversion at ~210°C), useful as a stable reference network. rsc.org | rsc.org |

| Poly(ethylene terephthalate) (PET) Copolymers | PET with 2,6-anthracenedicarboxylate units + Bismaleimides | Chain extension and cross-linking | The reverse Diels-Alder reaction is slow and requires high temperatures (~250°C), at which the PET copolymer is prone to thermal decomposition. researchgate.net | researchgate.net |

Ring-Opening Polymerization and Post-Polymerization Modification with this compound

Ring-opening polymerization (ROP) is a powerful technique for producing polymers with well-defined architectures and molecular weights from cyclic monomers such as lactones, lactams, and cyclic ethers. mdpi.comresearchgate.net this compound, with its two hydroxyl groups, can serve as a difunctional initiator for ROP. This process results in the formation of polymers, such as polyesters or polyethers, with the anthracene moiety covalently incorporated into the core of the polymer chains.

Following the initial polymerization, the incorporated anthracene group is available for further chemical transformation, a strategy known as post-polymerization modification (PPM). researchgate.net This two-step approach is advantageous as it separates the polymerization from the functionalization, preventing potential side reactions that might interfere with the polymerization process. researchgate.net

A key example of PPM is the use of the Diels-Alder reaction on the anthracene-functionalized polymer. itu.edu.tre-bookshelf.de For instance, a polycaprolactone (B3415563) (PCL) polymer initiated with this compound can subsequently react with dienophiles like N-substituted maleimides. This "click" reaction allows for the grafting of side chains or the formation of cross-linked networks, imparting new functionalities or properties, such as thermal reversibility, to the base polymer. itu.edu.trbournemouth.ac.uk This combination of ROP and PPM provides a versatile platform for creating complex macromolecular structures from a single polymeric precursor. researchgate.net

| Step | Process | Description | Example Reactants | Resulting Structure |

|---|---|---|---|---|

| 1 | Ring-Opening Polymerization (ROP) | This compound initiates the polymerization of a cyclic monomer, creating a linear polymer with a central anthracene core. | This compound + ε-Caprolactone | Anthracene-functionalized Polycaprolactone (PCL) |

| 2 | Post-Polymerization Modification (PPM) | The anthracene moiety on the PCL backbone undergoes a Diels-Alder reaction with a dienophile to introduce new functional groups or create cross-links. | Anthracene-functionalized PCL + Bismaleimide | Cross-linked, thermally reversible PCL network |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing anthracene derivatives, such as Friedel-Crafts acylations and oxidative photocyclization, often require harsh reaction conditions, long reaction times, and can have low selectivity, generating significant waste. frontiersin.orgnih.gov In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly synthetic routes. frontiersin.org

Transition metal-catalyzed reactions have emerged as a highly efficient alternative. nih.gov Palladium-catalyzed methods, for example, allow for the construction of the anthracene scaffold under milder conditions with greater precision. frontiersin.org Heck reactions have been successfully employed to synthesize various anthracene derivatives in high yields (65-80%) through straightforward, multi-step processes. nsf.gov Similarly, zinc and rhodium-catalyzed reactions have been developed for the efficient synthesis of substituted anthracenes. frontiersin.org These methods minimize the use of hazardous reagents and reduce energy consumption.

Another green approach is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. ajrconline.orgajrconline.org The synthesis of (anthracene-9-yl)methylamine, for example, was achieved in high yield after just 13 minutes of microwave irradiation. ajrconline.org

Furthermore, performing reactions in environmentally benign solvents is a key aspect of green chemistry. The development of one-pot synthetic routes for anthracene derivatives in aqueous micellar systems, using surfactants like CTAB, eliminates the need for volatile organic solvents, making the process safer and more sustainable. rsc.org

| Approach | Method | Advantages | Reference |

|---|---|---|---|

| Traditional | Friedel-Crafts Acylation, Elbs reaction | Established methods for forming aromatic systems. | frontiersin.orgbeilstein-journals.org |

| Green Chemistry | Transition-Metal Catalysis (Pd, Rh, Zn) | High selectivity, milder conditions, reduced waste. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. ajrconline.org | ajrconline.orgajrconline.org | |

| Aqueous Micellar Systems | Eliminates volatile organic solvents, one-pot synthesis. rsc.org | rsc.org |

Chemical Reactivity and Derivatization of Anthracene 1,3 Diol

Reactions of the Hydroxyl Groups in Anthracene-1,3-diol Systems

The hydroxyl groups in diol systems are fundamental to their chemical versatility, serving as points for a variety of functionalization reactions. In polyol systems like diols, achieving site-selective functionalization can be challenging due to the similar reactivity of the hydroxyl groups. rsc.org However, their presence allows for transformations such as oxidation, reduction, and substitution. rsc.org

One key derivatization method for 1,2- or 1,3-diols is the formation of nonpolar boronate derivatives. This is achieved by reacting the diol with an agent like n-butylboronic acid in a suitable solvent, which forms a stable five- or six-membered ring. gcms.cz The introduction of specific elements into the boronic acid, such as nitrogen and bromine, can facilitate subsequent analysis; for instance, nitrogen incorporation enhances ionization for mass spectrometry detection. nih.gov

Furthermore, the hydroxyl groups can be oxidized. While specific studies on the oxidation of this compound are not prevalent, analogous systems provide insight. For example, the oxidation of a related tetrahydroanthracene-1,4-diol derivative using pyridinium (B92312) chlorochromate (PCC) successfully yields the corresponding dione. beilstein-journals.org This suggests that the hydroxyl groups of this compound could similarly be oxidized to form a ketone or dione. Modern organocatalytic methods are also being developed for the highly selective functionalization of diols under mild conditions, avoiding the need for complex protecting group strategies. rsc.org

Reactions on the Anthracene (B1667546) Core Structure of this compound Derivatives

The fused aromatic rings of the anthracene core are susceptible to a range of reactions that leverage its extended conjugation.

Anthracene is aromatic and undergoes electrophilic substitution reactions. csjmu.ac.in The reaction preferentially occurs at the central C-9 and C-10 positions. This selectivity is because the carbocation intermediate formed by attack at these positions preserves the aromaticity of two separate benzene (B151609) rings, resulting in a smaller loss of resonance energy (50.3 kJ/mol) compared to an attack at other positions (96.8 kJ/mol). csjmu.ac.in

The presence of hydroxyl groups, which are electron-donating and activating, enhances the nucleophilicity of the aromatic rings, making the system more reactive towards electrophiles. In polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene, electrophilic substitution selectively targets the most nucleophilic carbon atom. rsc.org For this compound, the activating effect of the hydroxyls would further promote substitution, which is still expected to favor the 9 and 10 positions unless they are sterically hindered or already substituted.

The central ring of the anthracene core can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.comnumberanalytics.com This reaction provides a powerful method for constructing six-membered ring systems. nih.gov Anthracene and its derivatives react with various dienophiles to form cycloadducts. numberanalytics.comiitk.ac.in For instance, anthracene reacts with maleic anhydride (B1165640) to yield 9,10-dihydroanthracene-9,10-endo-dicarboxylic anhydride. iitk.ac.in The reaction is often reversible; the reverse process, known as the retro-Diels-Alder reaction, can be induced thermally to regenerate the anthracene and the dienophile. mdpi.com

The reaction can be highly regioselective. While reactions in solution typically form adducts across the central 9,10-positions, the use of a self-assembled coordination cage as a "molecular flask" can alter this selectivity, favoring the terminal ring to yield a 1,4-adduct. researchgate.net This demonstrates that the reaction outcome can be controlled by the reaction environment. researchgate.net

| Anthracene Derivative | Dienophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 9-Hydroxymethylanthracene | N-substituted maleimides | Graphene Oxide (GO) in water | 9,10-Cycloadduct | nih.gov |

| Anthracene | Maleic Anhydride | Thermal | 9,10-endo-dicarboxylic anhydride adduct | iitk.ac.in |

| Anthracene | N-Cyclohexylmaleimide | Self-assembled coordination cage | 1,4-adduct (terminal ring) | researchgate.net |

| Anthracene Ring | Singlet Oxygen (¹O₂) | Photochemical | Endoperoxide | mdpi.comnsf.gov |

A hallmark reaction of anthracene and its derivatives is the [4+4] photodimerization that occurs upon exposure to UV light. mdpi.com This classic photochemical reaction involves a cycloaddition between two anthracene molecules at their 9,10-positions, forming a dimer. ccspublishing.org.cn The reaction proceeds from an excited singlet or triplet state of one anthracene monomer, which then reacts with a ground-state monomer. mdpi.com

This dimerization is often reversible. The dimer can revert to the two original anthracene monomers through the application of heat or by irradiation with UV light of a different (typically shorter) wavelength. mdpi.comresearchgate.net This controllable reversibility has made anthracene-based systems attractive for applications in molecular machines and functional materials. ccspublishing.org.cnsioc-journal.cn However, challenges such as the separation of stereoisomers and the poor solubility of the dimer products have historically limited the synthetic applications of this reaction. ccspublishing.org.cnsioc-journal.cn For linked bis-anthracenyl systems, intramolecular dimerization can compete with fluorescence and intersystem crossing as a deactivation pathway for the excited state. nih.gov

Formation of Key Precursors and Intermediates from this compound

Anthracene diols and their derivatives are valuable starting materials for the synthesis of more complex and functionalized molecules. beilstein-journals.org Research on brominated anthracene derivatives has shown that diol functionalities are key intermediates in the formation of synthetically useful precursors. beilstein-journals.orgresearchgate.net

In one example, a hexabromotetrahydroanthracene was converted via silver ion-assisted hydrolysis to a stereoisomeric tetrabromo-tetrahydroanthracene-1,4-diol. beilstein-journals.org This diol serves as a crucial precursor. Reaction of the diol with a base like sodium methoxide (B1231860) did not lead to aromatization as seen with corresponding methoxy (B1213986) compounds, but instead generated a tribromodihydroanthracene-1,4-diol. beilstein-journals.org Subsequent oxidation of this new diol with PCC yielded 2,9,10-tribromoanthracene-1,4-dione. beilstein-journals.orgresearchgate.net These resulting substituted anthraquinones are important precursors for functionalized derivatives that are otherwise difficult to access. beilstein-journals.org This multi-step process highlights how a diol on the anthracene framework can be strategically transformed into other valuable chemical building blocks.

| Starting Material | Reagent/Conditions | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| (1S,2R,3S,4S)-2,3,9,10-Tetrabromo-1,2,3,4-tetrahydroanthracene-1,4-diol (17) | Sodium methoxide (NaOMe) | Tribromodihydroanthracene-1,4-diol (27) | Stable diol intermediate | beilstein-journals.orgresearchgate.net |

| Tribromodihydroanthracene-1,4-diol (27) | Pyridinium chlorochromate (PCC) | 2,9,10-Tribromoanthracene-1,4-dione (28) | Key precursor for functionalized anthraquinones | beilstein-journals.orgresearchgate.net |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes.

Photodimerization: The mechanism has been studied extensively. The reaction involves the absorption of a photon by an anthracene monomer to form an excited state (S₁). This excited monomer can then interact with a ground-state monomer (S₀) to form an excimer, which is an unstable, excited-state dimer. This excimer can then relax to the stable photodimer or deactivate through fluorescence. mdpi.comnih.gov The formation of head-to-head versus head-to-tail dimers in linked systems can be controlled by the ground-state conformation of the linker. nih.gov

Diels-Alder Reaction: This reaction typically proceeds through a concerted mechanism, where the new carbon-carbon bonds are formed in a single step. iitk.ac.in For catalyzed reactions, such as the graphene-oxide-promoted cycloaddition, a proposed mechanism involves the initial binding of the anthracene's hydroxyl groups and aromatic rings to the catalyst surface through hydrogen bonding and π-π interactions. nih.gov This pre-organization of the reactants facilitates the cycloaddition. nih.gov

Base-Promoted Elimination: In the transformation of brominated tetrahydroanthracene (B13747835) derivatives, the reaction mechanism and product selectivity are highly dependent on the stereochemistry of the substrate. For a brominated dimethoxy-tetrahydroanthracene, a diaxial configuration of a hydrogen atom and a bromine atom facilitates an E2 elimination to form an intermediate alkene, which then undergoes further elimination to yield the aromatized product. beilstein-journals.org This stereoelectronic requirement explains the observed selectivity in the formation of different isomers. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization of Anthracene 1,3 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including anthracene-1,3-diol and its derivatives. This method provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the structure of anthracene-based compounds. researchgate.net The chemical shifts, reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.

In ¹H NMR, the aromatic protons of the anthracene (B1667546) core typically appear in the downfield region, generally between 7.0 and 9.0 ppm. chemicalbook.com The specific positions of the hydroxyl (-OH) protons of this compound can vary and are sensitive to solvent, concentration, and temperature. For instance, in a study of 1,3-benzenediol (resorcinol), a related dihydroxy aromatic compound, the hydroxyl protons were observed in DMSO-d6. hmdb.ca The protons on the carbon atoms bearing the hydroxyl groups will exhibit shifts influenced by the electron-withdrawing nature of the oxygen atoms.

¹³C NMR provides complementary information, with a much wider range of chemical shifts. oregonstate.edu The carbon atoms of the anthracene ring typically resonate between 110 and 140 ppm. careerendeavour.com Carbons bonded to hydroxyl groups are shifted further downfield, usually appearing in the 150-160 ppm range, due to the deshielding effect of the oxygen atom. The precise chemical shifts can be influenced by substitution patterns on the anthracene ring, as observed in various benz[a]anthracene derivatives where substitutions at different positions lead to significant changes in the chemical shifts of C1, C2, and C6. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (¹H) | 7.0 - 9.0 | Shifts are influenced by substituent effects. chemicalbook.com |

| Hydroxyl Protons (¹H) | Variable (e.g., 4.0 - 7.0) | Position is dependent on solvent, concentration, and temperature. |

| Aromatic Carbons (¹³C) | 110 - 140 | Quaternary carbons may show weaker signals. careerendeavour.com |

| Carbons bonded to -OH (¹³C) | 150 - 160 | Deshielded by the electronegative oxygen atom. |

High-Resolution Magic-Angle Spinning (HR-MAS) NMR for Polymer Networks

For this compound incorporated into polymer networks or other semi-solid materials, High-Resolution Magic-Angle Spinning (HR-MAS) NMR is an invaluable technique. cuny.edu This method averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which would otherwise lead to broad, uninformative peaks in the NMR spectrum of non-solution samples. researchgate.netresearchgate.net By spinning the sample at a specific angle (the "magic angle") relative to the magnetic field, sharp, high-resolution spectra can be obtained from materials like swollen gels and tissues. acs.orgfrontiersin.org This allows for the in-situ structural characterization of the this compound moiety within the polymer matrix, providing details on its connectivity and local environment without the need for destructive sample preparation. cuny.edu

NMR Titration for Binding Studies with this compound Chemosensors

Anthracene derivatives, including those with diol functionalities, are often explored as chemosensors. NMR titration is a powerful method to study the binding interactions between a host molecule, such as an this compound-based sensor, and a guest species (e.g., ions or small molecules). By recording NMR spectra upon incremental addition of the guest, changes in the chemical shifts of specific protons or carbons on the anthracene scaffold can be monitored. These changes provide direct evidence of binding and can reveal the binding site and stoichiometry of the resulting complex. researchgate.netacs.orgfrontiersin.orgrsc.org For example, a downfield shift of aromatic protons upon addition of a cation would suggest that the cation is interacting with the π-system of the anthracene core. frontiersin.org Similarly, changes in the chemical shifts of the hydroxyl protons or adjacent aromatic protons can indicate their involvement in the binding event. acs.org

Mass Spectrometry Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of compounds like this compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). innovareacademics.inbioanalysis-zone.commsesupplies.com This precision allows for the unambiguous determination of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte for MS analysis. rsc.orgrsc.org HRMS is also instrumental in confirming the formation of complexes in binding studies, for instance, by detecting the molecular ion of the host-guest complex. acs.orgrsc.org

Table 2: Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z |

|---|---|---|

| C₁₄H₁₀O₂ | 211.0759 | 211.0753 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-O stretching vibrations would likely appear in the 1050-1250 cm⁻¹ range. pressbooks.pub Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to signals in the 1400-1600 cm⁻¹ region. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.com For anthracene derivatives, the most intense Raman bands are often associated with the stretching modes of the aromatic rings. chem8.orgsns.it The Raman spectrum of anthracene shows characteristic bands corresponding to the vibrational modes of the C₁₄H₁₀ skeleton. sns.it The presence of hydroxyl groups in this compound would introduce new vibrational modes that could be observed in the Raman spectrum, providing further structural confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound Note: This table contains generalized data for illustrative purposes.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |

| Aromatic C=C Stretch | IR/Raman | 1400 - 1600 |

| C-O Stretch | IR | 1050 - 1250 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques for studying the electronic properties of conjugated systems like this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of anthracene and its derivatives is characterized by a series of absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions. edinst.comnih.gov Anthracene itself displays a highly structured absorption spectrum with distinct vibronic bands. omlc.org The introduction of hydroxyl groups, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the hydroxyl groups extending the conjugation of the π-system. The solvent environment can also influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy: Anthracene is well-known for its strong blue fluorescence. omlc.org The fluorescence emission spectrum is often a mirror image of the absorption spectrum. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. nih.govthieme-connect.com Substituents on the anthracene core can significantly alter these properties. For instance, the hydroxyl groups in this compound can participate in excited-state proton transfer or other photophysical processes, potentially leading to changes in the fluorescence spectrum compared to unsubstituted anthracene. These properties are often exploited in the design of fluorescent chemosensors, where binding to an analyte causes a detectable change in the fluorescence, such as quenching or enhancement of the emission intensity. researchgate.net

Table 4: Photophysical Properties of Anthracene Note: This data is for unsubstituted anthracene and serves as a reference. The properties of this compound would be different.

| Property | Value | Conditions |

|---|---|---|

| Absorption Maxima (λₘₐₓ) | ~356 nm, ~375 nm | In cyclohexane. omlc.org |

| Emission Maximum (λₑₘ) | ~400 nm | In cyclohexane. thieme-connect.com |

| Fluorescence Quantum Yield (Φƒ) | 0.27 - 0.36 | In ethanol (B145695) or cyclohexane. omlc.org |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as a definitive analytical method for the determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. rigaku.com The technique is founded upon the principle of X-ray diffraction, where a beam of X-rays is directed at a single crystal of the substance. The electrons of the atoms within the crystal lattice scatter the X-rays, producing a unique diffraction pattern of spots. rigaku.comdectris.com By analyzing the intensities and positions of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed, which in turn allows for the precise determination of atomic positions, bond lengths, and bond angles. rigaku.com

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous elucidation of its molecular structure. This would confirm the planarity of the fused aromatic ring system characteristic of anthracene and reveal the precise geometry and orientation of the two hydroxyl (-OH) substituent groups on the anthracene core.

Table 1: Representative Crystal Data and Structure Refinement Parameters. This table illustrates the typical data obtained from an X-ray crystallographic analysis. The values are representative and not specific to this compound.

| Parameter | Description |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | The mass of one mole of the compound ( g/mol ). |

| Temperature | The temperature at which the diffraction data was collected (Kelvin). |

| Wavelength | The wavelength of the X-ray radiation used (Ångströms). |

| Crystal System | One of the seven crystal systems (e.g., Orthorhombic, Monoclinic). rsc.org |

| Space Group | The group describing the symmetry of the crystal structure. rsc.org |

| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. rsc.org |

| Volume | The volume of the unit cell (ų). rsc.org |

| Z | The number of molecules per unit cell. rsc.org |

| Density (calculated) | The calculated density of the crystal (Mg/m³). rsc.org |

| R-indices (R1, wR2) | Indicators of the quality of the fit between the crystallographic model and the experimental data. rsc.org |

Time-Resolved Spectroscopy for Photophysical Dynamics of this compound

Time-resolved spectroscopy encompasses a suite of powerful techniques designed to investigate the dynamic processes that occur in molecules after they absorb light. fu-berlin.de Methods such as transient absorption spectroscopy operate on timescales ranging from femtoseconds to milliseconds, enabling the direct observation of fleeting excited states and reactive intermediates that are formed following photoexcitation. fu-berlin.denih.gov

The application of time-resolved spectroscopy to this compound would illuminate its photophysical behavior. Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This excited state is transient and can decay through several competing pathways. Time-resolved techniques can monitor the population of the S₁ state in real-time by probing its characteristic absorption spectrum.

Key dynamic processes that could be characterized for this compound include:

Fluorescence Lifetime: The characteristic time it takes for the excited state population to decay via the emission of photons (fluorescence).

Intersystem Crossing: The transition from the singlet excited state (S₁) to a longer-lived triplet excited state (T₁). The formation and decay kinetics of the triplet state can be monitored.

Excited State Absorption (ESA): The absorption of a second photon by the molecule while it is in an excited state, leading to higher excited states. nrel.gov

Photoproduct Formation: The generation of new chemical species as a result of photochemical reactions from the excited state. fu-berlin.de

By analyzing the transient spectral data, researchers can determine the lifetimes of different excited states and the quantum yields for various photophysical and photochemical processes. This information is fundamental to understanding the molecule's stability, reactivity, and potential for applications in areas like organic electronics or as a fluorescent probe. Studies on similar aromatic systems often reveal complex dynamics, including the influence of molecular conformation and environment on the decay pathways. nih.govnrel.gov

Table 2: Illustrative Photophysical Data from Time-Resolved Fluorescence Spectroscopy. The data presented are for a related molecular system to demonstrate the type of information obtained and are not specific experimental values for this compound. nih.gov

| System | Solvent | Fluorescence Lifetime (τ) [ns] | Description |

| Compound C1 | PBS | 0.647 | Mean fluorescence lifetime of the compound in a buffer solution. nih.gov |

| Amphotericin B | PBS | 5.362 | Mean fluorescence lifetime of the antibiotic in a buffer solution. nih.gov |

| Synergistic Mixture | PBS | 0.701 | The resulting lifetime of the mixture, indicating interaction between the components. nih.gov |

Computational and Theoretical Investigations of Anthracene 1,3 Diol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of polycyclic aromatic hydrocarbons and their derivatives due to its favorable balance between computational cost and accuracy. nih.govuni-muenchen.deesqc.org DFT calculations are used to model a wide range of molecular properties by approximating the complex many-electron problem to a more manageable one based on the electron density. esqc.org Functionals like B3LYP are commonly used hybrids that mix Hartree-Fock exchange with DFT exchange-correlation components to achieve high accuracy. uni-muenchen.demdpi.com

A fundamental step in computational analysis is geometry optimization, where DFT methods are employed to find the lowest energy structure of a molecule. mdpi.com This process determines the most stable conformation and provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For anthracene-1,3-diol, optimization would reveal the precise arrangement of the atoms, including the orientation of the two hydroxyl (-OH) groups relative to the anthracene (B1667546) core. researchgate.net The planarity of the anthracene ring system and the rotational positions of the hydroxyl groups are critical features determined through this process.

Table 1: Selected Optimized Structural Parameters for this compound (Illustrative) This table presents typical data obtained from DFT (e.g., B3LYP/6-31G(d,p)) calculations. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.37 - 1.43 |

| C-O | ~1.36 | |

| O-H | ~0.97 | |

| Bond Angles (°) | C-C-C (aromatic) | 119 - 121 |

| C-C-O | ~118 | |

| C-O-H | ~109 | |

| Dihedral Angle (°) | C-C-O-H | ~0 or ~180 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.netfaccts.de Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. semanticscholar.org Potential Energy Distribution (PED) analysis is often used to make detailed assignments for the observed spectral bands. researchgate.net For this compound, key predicted vibrations would include the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring, C-C ring stretching, and C-O stretching modes.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative) Frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3600 | ν(O-H) | O-H stretch |

| ~3100 | ν(C-H) | Aromatic C-H stretch |

| ~1620 | ν(C=C) | Aromatic C=C stretch |

| ~1450 | δ(C-H) | In-plane C-H bend |

| ~1250 | ν(C-O) | C-O stretch |

| ~880 | γ(C-H) | Out-of-plane C-H bend |

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e-asct.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.com In this compound, the HOMO is expected to be a π-orbital distributed across the anthracene core with significant contributions from the electron-donating hydroxyl groups. The LUMO is typically a π*-orbital located on the aromatic system. researchgate.net The energy gap helps determine the electronic absorption and emission properties of the molecule.

Table 3: Calculated Frontier Orbital Energies for Anthracene Derivatives (Illustrative Comparison) Values are representative for anthracene-based systems and are highly dependent on the computational method and solvent model. e-asct.org

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Anthracene-based Host | -5.22 | -1.85 | 3.37 |

| Substituted Anthracene | -5.23 | -1.87 | 3.36 |

The presence of both an electron-rich aromatic system (anthracene) and electron-donating hydroxyl substituents makes this compound a candidate for exhibiting Intramolecular Charge Transfer (ICT) phenomena, especially in an excited state. rsc.org Upon absorption of light, an electron can be promoted from an orbital localized on the donor part (hydroxyl and phenyl ring) to an acceptor region. nih.gov Computational studies can characterize this process by analyzing the electron density distribution in the ground and excited states. Time-Dependent DFT (TD-DFT) is often used to model excited states and can reveal the charge transfer character of electronic transitions by examining the molecular orbitals involved. rsc.orgresearchgate.net This property is crucial for applications in fluorescent sensors and molecular switches. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netscribd.com The MEP visualizes the electrostatic potential on the electron density surface, where red regions (negative potential) indicate sites prone to electrophilic attack and blue regions (positive potential) indicate sites for nucleophilic attack. For this compound, the MEP would show negative potential concentrated around the electronegative oxygen atoms of the hydroxyl groups, making them sites for hydrogen bonding and electrophilic interaction.

Fukui functions provide a more quantitative, DFT-based approach to identifying local reactivity. researchgate.netjournalirjpac.com These functions describe the change in electron density at a specific point when the total number of electrons in the system changes, thereby identifying the most electrophilic and nucleophilic sites within the molecule with greater precision. journalirjpac.comacs.org

Ab-Initio Molecular Orbital Calculations for Electronic Spectra

While DFT is a powerful tool, ab-initio ("from the beginning") methods provide an alternative, often more computationally intensive, way to study molecular properties without relying on empirical parameters. Methods such as Time-Dependent Hartree-Fock (TD-HF) and more advanced correlated techniques can be used to calculate electronic excited states and predict UV-visible absorption spectra. huji.ac.ilru.nl

For anthracene and its derivatives, ab-initio calculations have been used to assign the characteristic bands in their electronic spectra. huji.ac.ilacs.org The spectrum of anthracene is dominated by intense π-π* transitions. Calculations for this compound would aim to predict the energies and oscillator strengths of its lowest singlet excited states, correlating them with the experimentally observed absorption bands. huji.ac.il These calculations can elucidate how the hydroxyl substituents perturb the electronic states of the parent anthracene, often causing shifts in the absorption maxima (bathochromic or hypsochromic shifts).

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach for elucidating complex reaction mechanisms at the atomic level. columbia.edursc.org These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed picture of how chemical transformations occur. columbia.edusumitomo-chem.co.jp

Studies on related polycyclic aromatic hydrocarbons (PAHs) demonstrate the utility of DFT in understanding reaction pathways. For instance, in the context of metabolic activation, computational methods have been used to study the formation of bay-region carbocations from epoxides, a critical step in the mutagenicity of some PAHs. nih.gov These calculations have shown that processes like the O-protonation of epoxides can be barrierless, indicating a highly favorable reaction pathway. nih.gov The insights gained from such studies on analogous systems can be extrapolated to predict the likely reactive behavior of this compound.

The general workflow for mechanistic elucidation using computational tools involves:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and final products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Energy Profile Mapping: Calculating the relative energies of reactants, intermediates, transition states, and products to construct a complete energy diagram of the reaction. sumitomo-chem.co.jp

For anthracene derivatives, DFT calculations have been employed to investigate various reactions, including cycloadditions and functional group transformations. researchgate.netmdpi.com These studies highlight how computational modeling can rationalize experimental observations and even predict the outcomes of reactions that have not yet been performed. researchgate.net The combination of experimental work with DFT calculations provides a fundamental understanding of catalytic systems and reaction mechanisms. columbia.edu

Solvation Effects in Computational Studies of this compound

The surrounding solvent environment can significantly influence the behavior of a molecule, affecting its structure, stability, and reactivity. numberanalytics.com Computational chemistry offers several models to account for these solvation effects, which can be broadly categorized as implicit and explicit models. researchgate.net

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous dielectric medium rather than as individual molecules. researchgate.netmdpi.com The solute is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit models include:

Polarizable Continuum Model (PCM): This is a widely used method that creates a solute-shaped cavity within the dielectric continuum. nih.govcdnsciencepub.com

Conductor-like Polarizable Continuum Model (CPCM): An alternative to PCM that has been shown to be effective for various systems. imperial.ac.ukacs.org

Solvation Model based on Density (SMD): A universal solvation model that has demonstrated good performance for a wide range of solvents. mdpi.com

Studies on PAHs and related structures have shown that while implicit solvation models can capture bulk electrostatic effects, they may not always be sufficient to describe specific solute-solvent interactions like hydrogen bonding. nih.govoup.commit.edu For example, while aqueous-phase calculations using PCM correctly predicted the same relative reactivity as gas-phase computations for benzo[a]anthracene derivatives, the exothermicity of reactions was reduced due to the significant solvation energy of the reactants. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, allowing for the explicit modeling of direct solute-solvent interactions. researchgate.net This is a more computationally intensive but often more realistic approach, especially when specific interactions like hydrogen bonding play a crucial role. mdpi.commit.edu Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a common form of explicit solvation, where the solute (and perhaps the first solvation shell) is treated with a high level of quantum mechanics, and the rest of the solvent is treated with a less computationally expensive molecular mechanics force field. researchgate.netmit.edu

For complex phenomena, such as predicting chiroptical properties, explicitly including solvent molecules through methods like ab initio molecular dynamics may be necessary to achieve high accuracy. researchgate.net The choice between implicit and explicit models depends on the specific system and the properties being investigated, with hybrid models that combine both approaches also being a viable option. imperial.ac.ukresearchgate.net

Below is an interactive table comparing different solvation models used in computational studies of aromatic compounds.

| Model Type | Model Name | Description | Strengths | Limitations | Typical Application |

| Implicit | PCM | Treats solvent as a polarizable continuum. | Computationally efficient. | Does not account for specific solute-solvent interactions. | Calculating properties in non-polar or weakly interacting solvents. |

| Implicit | CPCM | A variation of PCM. | Good for many systems. | Similar limitations to PCM. | Geometry optimizations and energy calculations in solution. acs.org |

| Implicit | SMD | Universal model based on electron density. | Broad applicability to different solvents. | May not be accurate for systems with strong, specific interactions. | Calculating solvation free energies. mdpi.com |

| Explicit | QM/MM | Treats solute with QM and solvent with MM. | Accounts for specific interactions like H-bonds. | Computationally more expensive than implicit models. | Systems where specific solute-solvent interactions are critical, like enzyme active sites. mit.edu |

| Explicit | Full QM | Treats both solute and solvent molecules with QM. | Most accurate representation of the system. | Very high computational cost, limited to small systems. | Detailed study of solute-solvent clusters. |

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. open.ac.uknih.gov These models are invaluable in materials science and drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. arxiv.org

The development of a QSAR/QSPR model typically involves the following steps:

Data Set Compilation: Gathering a set of molecules with known experimental data for the property of interest. nih.gov

Descriptor Calculation: Computing a wide range of numerical descriptors that encode various aspects of the molecular structure (e.g., topological, electronic, steric). rasayanjournal.co.in

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that relates the descriptors to the property. rasayanjournal.co.in

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model development. nih.gov

For anthracene derivatives, computational methods like DFT can be used to calculate key electronic properties that serve as descriptors in QSPR models. nih.govdoaj.org For instance, properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are frequently used to predict reactivity, photophysical properties, and electronic behavior. oup.comresearchgate.net

Computational studies have successfully predicted the electronic and photovoltaic properties of anthracene-based dyes, demonstrating how structural modifications can tune these properties for applications like dye-sensitized solar cells. doaj.orgresearchgate.net By systematically altering the structure, for example by adding different functional groups, researchers can create models that predict how these changes will affect the desired property. doaj.org

The table below presents examples of calculated electronic properties for different anthracene derivatives, illustrating the data that can be used to build predictive models.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| MS3 | -4.91 | -2.33 | 2.58 | researchgate.net |

| TY3 | -4.67 | -2.26 | 2.41 | researchgate.net |

| TY6 | -4.59 | -2.30 | 2.29 | researchgate.net |

Data obtained from DFT calculations in the gas phase. researchgate.net

These predictive models, grounded in theoretical calculations, provide a powerful framework for the rational design of new this compound derivatives with tailored electronic, optical, or other physicochemical properties. nih.govacs.org

Photophysical Phenomena and Advanced Photophysics of Anthracene 1,3 Diol

Luminescence Mechanisms: Fluorescence and Phosphorescence

Luminescence is the emission of light from a substance that has absorbed energy. In the context of anthracene-1,3-diol, this typically occurs after the absorption of ultraviolet light. The two primary types of luminescence are fluorescence and phosphorescence, which are distinguished by the electron spin state from which the emission occurs. mdpi.comnju.edu.cn

Fluorescence is a rapid process where a molecule absorbs a photon, promoting an electron to an excited singlet state (S₁). The molecule then quickly relaxes to the lowest vibrational level of this excited state and emits a photon to return to the ground singlet state (S₀). This emission ceases almost immediately after the excitation source is removed, typically on the scale of nanoseconds. mdpi.comnju.edu.cn For anthracene (B1667546) derivatives, fluorescence is a characteristic and well-studied property. mdpi.com

Phosphorescence is a much slower emission process. After initial excitation to a singlet state, the electron can undergo a process called intersystem crossing to a lower-energy triplet state (T₁). Because the transition from a triplet state back to the ground singlet state is "spin-forbidden," the excited state has a much longer lifetime, ranging from microseconds to hours. mdpi.comnju.edu.cn This results in a prolonged afterglow. While anthracene itself can exhibit phosphorescence, particularly at low temperatures, the efficiency of this process in its derivatives can be influenced by various factors, including the presence of heavy atoms or specific molecular arrangements. aps.org

A Jablonski diagram, a standard tool in photochemistry, illustrates these processes.

Table 1: Comparison of Fluorescence and Phosphorescence

| Feature | Fluorescence | Phosphorescence |

|---|---|---|

| Initial Excitation | S₀ → S₁ | S₀ → S₁ |

| Emission Transition | S₁ → S₀ | T₁ → S₀ |

| Spin Multiplicity | Singlet → Singlet | Triplet → Singlet |

| Lifetime | Nanoseconds (1-100 ns) nju.edu.cn | Microseconds to hours mdpi.com |

| Intersystem Crossing | Not required | Required |

Quenching Mechanisms and Energy Transfer Processes

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. chalcogen.ro This can occur through various mechanisms, broadly categorized as static or dynamic. mdpi.com

Static quenching involves the formation of a non-fluorescent complex between the fluorophore (in this case, an this compound derivative) and another molecule (the quencher) in the ground state. mdpi.comchalcogen.ro This complex alters the photophysical properties of the fluorophore, preventing it from emitting light upon excitation. Hydrogen bonding and π-π stacking interactions can contribute to the formation of such complexes. mdpi.com

Dynamic quenching , or collisional quenching, occurs when an excited fluorophore collides with a quencher molecule. mdpi.comchalcogen.ro This interaction provides a non-radiative pathway for the excited state to return to the ground state, thus reducing fluorescence. The efficiency of dynamic quenching is dependent on the concentration of the quencher and the temperature, as higher temperatures increase the frequency of molecular collisions. mdpi.com

Energy Transfer Processes:

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer mechanism that occurs over long distances (typically 1-10 nm) between a donor fluorophore and an acceptor molecule. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two molecules. mdpi.com

Dexter Energy Transfer (DET): This is a short-range energy transfer mechanism that requires the wavefunctions of the donor and acceptor to overlap. It involves the exchange of electrons and is therefore often referred to as an electron exchange mechanism. mdpi.com

These quenching and energy transfer processes are fundamental to the application of anthracene derivatives in sensing, as the change in fluorescence can be used to detect the presence of specific analytes. rroij.com

Aggregation-Induced Emission (AIE) Characteristics of this compound Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, which are non-emissive or weakly emissive in solution, become highly luminescent upon aggregation or in the solid state. rsc.orgresearchgate.net This is in stark contrast to the more common aggregation-caused quenching (ACQ) effect, where aggregation leads to a decrease in fluorescence intensity due to the formation of non-radiative excimers or π-π stacking. diva-portal.orgresearchgate.net

For anthracene derivatives, AIE can be achieved by introducing specific functional groups that restrict intramolecular rotations in the aggregated state. rsc.orgresearchgate.net For instance, the introduction of aldehyde groups to the anthracene core has been shown to induce AIE properties. researchgate.net This restriction of intramolecular motion blocks non-radiative decay pathways, forcing the molecule to release its energy through radiative emission, thus enhancing the fluorescence. researchgate.net

The AIE properties of this compound derivatives could be explored by synthesizing molecules with bulky substituents that promote the formation of specific, non-quenching aggregates. The study of how different substitution patterns and aggregation conditions affect the AIE characteristics is an active area of research. rsc.org

Excimer and Exciplex Formation in this compound Systems

Excimers (excited dimers) are formed when an excited molecule interacts with an identical ground-state molecule. acs.org This association is only stable in the excited state, and upon returning to the ground state, the two molecules repel each other. Excimer emission is characterized by a broad, structureless, and red-shifted band compared to the monomer emission. acs.orgkoreascience.kr The formation of excimers is a concentration-dependent process and is often observed in solutions of anthracene and its derivatives at high concentrations. acs.org

Exciplexes (excited-state complexes) are similar to excimers but are formed between two different types of molecules, one in the excited state and the other in the ground state. mdpi.com The emission from an exciplex is also broad, structureless, and red-shifted. The formation of exciplexes is often driven by charge-transfer interactions between an electron donor and an electron acceptor. psu.edu

In the context of this compound, the hydroxyl groups could potentially participate in interactions that facilitate or hinder excimer and exciplex formation. The polarity of the solvent also plays a crucial role in the stability and emission characteristics of these excited-state species. psu.edu While excimer and exciplex formation can sometimes be a quenching pathway, leading to reduced quantum yields, they can also be harnessed for specific applications, such as in sensors or as probes for local environments. acs.orgresearchgate.net

Influence of Molecular Structure and Conjugation on Photophysical Properties

The photophysical properties of this compound are intrinsically linked to its molecular structure. The extended π-conjugated system of the anthracene core is responsible for its characteristic absorption and emission in the UV-visible region. mdpi.combeilstein-journals.org

The position and nature of substituents on the anthracene ring can significantly alter these properties. mdpi.com For this compound, the hydroxyl (-OH) groups are electron-donating and can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This can lead to shifts in the absorption and emission wavelengths.

Key Structural Influences:

Substitution Position: The placement of the hydroxyl groups at the 1 and 3 positions will have a different electronic effect compared to other substitution patterns (e.g., 9,10-disubstituted anthracenes), leading to unique photophysical characteristics. scirp.org

Conjugation: Extending the π-conjugation, for example by adding other aromatic rings or unsaturated groups, generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra. mdpi.com

Steric Hindrance: Bulky substituents can twist the anthracene backbone, disrupting the π-conjugation and potentially leading to a blue-shift (hypsochromic shift) in the spectra. However, such steric hindrance can also prevent aggregation-caused quenching and promote AIE. researchgate.net

Intramolecular Hydrogen Bonding: The hydroxyl groups in this compound can potentially form intramolecular hydrogen bonds, which would affect the planarity of the molecule and, consequently, its photophysical properties.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to understand and predict how these structural modifications impact the electronic and photophysical properties of anthracene derivatives. researchgate.net

Photodimerization Kinetics and Efficiency in Different Media, including Supercritical Fluids

Anthracene and its derivatives are well-known to undergo a [4+4] photocycloaddition reaction upon exposure to UV light, leading to the formation of a dimer. mdpi.comnih.gov This photodimerization is a reversible process, with the dimer often reverting to the monomers upon heating. mdpi.com

Kinetics and Efficiency:

The rate and efficiency of this reaction are influenced by several factors:

Concentration: Higher concentrations of the anthracene derivative generally lead to faster dimerization rates. nih.gov

Solvent: The nature of the solvent can affect the reaction kinetics.

Substituents: The presence of substituents on the anthracene ring can significantly alter the rate of photodimerization. For example, some studies have shown that certain substituents can slow down the dimerization process. nih.gov

Oxygen: The presence of oxygen can lead to competing photooxidation reactions. nih.gov

Photodimerization in Supercritical Fluids:

Table 2: Factors Influencing Anthracene Photodimerization

| Factor | Influence on Photodimerization |

|---|---|

| Concentration | Higher concentration generally increases the reaction rate. nih.gov |

| Solvent | Can affect reaction kinetics; supercritical CO₂ shows enhanced efficiency. acs.org |

| Substituents | Can alter the reaction rate, sometimes slowing it down. nih.gov |

| Oxygen | Can lead to competing photooxidation reactions. nih.gov |

Solid-State Photophysical Behavior of this compound Derivatives

The photophysical properties of this compound derivatives in the solid state can differ significantly from their behavior in solution. mdpi.com In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding become dominant, profoundly influencing the material's luminescent properties. mdpi.com

Key Aspects of Solid-State Behavior:

Aggregation Effects: As discussed in the AIE section, aggregation can either quench or enhance fluorescence. The specific crystalline arrangement (polymorphism) can lead to vastly different photophysical behaviors. nih.gov

Excimer/Exciplex Formation: In the solid state, the close proximity of molecules can favor the formation of excimers, leading to red-shifted and often less efficient emission compared to the monomer. diva-portal.org

Mechanochromism: Some anthracene derivatives exhibit mechanochromism, where their fluorescence properties change in response to mechanical stress like grinding or pressing. mdpi.com This is often due to a change in the molecular packing and conformation.

Enhanced Quantum Yields: In some cases, incorporating anthracene derivatives into a rigid matrix, such as a polymer or a cyclodextrin (B1172386) complex, can enhance their fluorescence quantum yield by preventing non-radiative decay pathways associated with molecular motion and aggregation-caused quenching. diva-portal.orgrsc.org

The solid-state photophysics of this compound derivatives will be heavily influenced by the interplay between the hydroxyl groups, which can form extensive hydrogen bonding networks, and the π-π stacking of the anthracene cores. Understanding and controlling these interactions is key to designing materials with desired solid-state emission properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9,10-diphenylanthracene |

| 9-anthraldehyde |

Applications of Anthracene 1,3 Diol in Advanced Materials and Functional Systems

Fluorescent Probes and Chemosensors

Fluorescent probes built upon the anthracene (B1667546) framework are instrumental in detecting a wide array of analytes. The core principle of these sensors lies in the modification of the anthracene structure with specific receptor units. The interaction between the receptor and the target analyte modulates the photophysical properties of the anthracene fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. This response can manifest as chelation-enhanced fluorescence (CHEF) or chelation-enhanced fluorescence quenching (CHEQ). Anthracene derivatives have been successfully employed as molecular probes for sensing pH, metal ions, anions, and small organic molecules. nih.govresearchgate.net

The development of selective and sensitive fluorescent probes for detecting heavy metal ions is crucial due to their environmental and biological impact. Anthracene-based chemosensors have been designed to exhibit high selectivity for various metal ions.

Chromium (Cr³⁺): A Schiff base probe derived from 2-aminoanthracene demonstrated selective and sensitive "turn-on" fluorescence detection of Cr³⁺ ions in aqueous media. nih.gov This sensor operates via a C=N bond hydrolysis mechanism, offering a low detection limit of 0.4 μM and a rapid response time of less than a minute. nih.gov

Mercury (Hg²⁺): Mercury is a highly toxic heavy metal pollutant, making its detection a priority. mdpi.com Anthracene-based fluorescent probes featuring dithioacetal groups have been synthesized for the rapid and efficient detection of Hg²⁺ in water. mdpi.com These probes can operate in dual "turn-off" and "turn-on" modes. The "turn-off" mode involves quenching the initial fluorescence, while the "turn-on" mode generates a new emission peak upon binding with mercury ions. mdpi.com One such probe, AN-4S, exhibited a high sensitivity with a limit of detection (LOD) of 4.93 x 10⁻⁸ mol/L. mdpi.com Another class of π-extended anthracene-bearing thioacetals also functions as "turn-on" chemodosimeters for Hg²⁺ through a desulfurization reaction, with detection limits in the nanomolar range. researchgate.netnih.gov

Aluminum (Al³⁺): Anthracene-based hydrazone chemosensors have been developed for the detection of Al³⁺. researchgate.net Additionally, rhodamine-based dual chemosensors, which can be conceptually linked to fluorescent sensor design principles, have shown the ability to detect both Al³⁺ and Hg²⁺. researchgate.net

The table below summarizes the performance of selected anthracene-based fluorescent probes for metal ion detection.

| Probe Type | Target Ion | Detection Mechanism | Limit of Detection (LOD) | Response Time | Reference |

| Schiff Base (ANT-Th) | Cr³⁺ | "Turn-on" Fluorescence | 0.4 μM | < 1 minute | nih.gov |

| Dithioacetal (AN-4S) | Hg²⁺ | "Turn-off" / "Turn-on" | 49.3 nM | < 1 minute | mdpi.com |

| Thioacetal | Hg²⁺ | "Turn-on" Fluorescence | 59 nM | < 5 minutes | nih.gov |

While metal ion sensing is more common, anthracene derivatives have also been adapted for anion recognition. An anthracene-based tripodal chemosensor was synthesized to detect anions such as fluoride, chloride, bromide, sulfate, and nitrate in DMSO. nih.gov The binding of these anions to the protonated ligand resulted in an enhancement of fluorescence intensity. nih.gov The design principles often involve creating a positively charged cavity using protonated amines that can bind anions through hydrogen bonding and electrostatic interactions. nih.gov

For the detection of hydrosulfide (HS⁻), a crucial signaling molecule in physiological systems, specific recognition in aqueous media is challenging. d-nb.info While direct examples using anthracene-1,3-diol are not prevalent, the principles of host-guest chemistry are applicable. For instance, halogen bonding has been effectively used in coumarin-based fluorescent receptors to selectively bind and sense the hydrosulfide anion in pure water through fluorescence quenching. d-nb.info This demonstrates that by incorporating appropriate recognition motifs, the anthracene scaffold could be similarly functionalized for hydrosulfide sensing.

Fluorescent sensors for saccharides are of great interest for monitoring glucose levels in diabetes management. The most effective approach involves conjugating the anthracene fluorophore with boronic acid moieties. Boronic acids reversibly bind with the 1,2- or 1,3-diol groups present in saccharides, forming stable cyclic esters. nih.govrsc.org This binding event alters the electronic properties of the sensor, often inhibiting a photoinduced electron transfer (PET) process between a donor (like an amine group) and the anthracene acceptor, which "turns on" the fluorescence. nih.gov

Selectivity: The selectivity of these sensors can be tuned through rational design. Monoboronic acids generally show a higher affinity for fructose, while diboronic acid sensors can be engineered to selectively bind glucose. nih.govrsc.org The precise spacing and orientation of two boronic acid groups can create a binding pocket that is complementary to the diol arrangement in α-glucofuranose, a form of glucose. rsc.orgresearchgate.net For example, an unsubstituted anthracene-based bisboronic acid sensor showed a 43-fold higher selectivity for glucose over fructose. researchgate.net

Sensing at Physiological pH: A significant challenge is to design sensors that operate at physiological pH (7.4), as the boronic acid-diol interaction is typically favored under basic conditions. frontiersin.org This has been addressed by introducing electron-withdrawing groups, such as fluorine, to the phenylboronic acid moiety, which lowers its pKa and enables sugar recognition at neutral pH. frontiersin.org

The table below details the association constants and selectivity of various anthracene-boronic acid sensors for different saccharides.

| Sensor Type | Target Saccharide | Association Constant (Kₐ, M⁻¹) | Selectivity (Glucose/Fructose) | Reference |

| Unsubstituted Bisboronic Acid (1a) | Glucose | 1472 | 43-fold | researchgate.net |

| Cyano-substituted Bisboronic Acid (4a) | Glucose | 2540 | 3-fold | researchgate.net |

| Fluoro-substituted Bisboronic Acid (4c) | Glucose | 630 | 15-fold | researchgate.net |

| TTF-Anthracene Diboronic Acid (2) | Glucose | 130 | 7.5-fold (vs Fructose) | nih.gov |

Fluorescent quenching is a powerful mechanism for detecting electron-deficient environmental pollutants like nitroaromatic explosives. Anthracene derivatives, with their high fluorescence, are excellent candidates for this application.

Nitroaromatics: Conjugated polymer nanoparticles incorporating anthracene and tetraphenylethene have been synthesized for the sensitive and selective detection of nitroaromatics in aqueous solutions. mdpi.com The fluorescence of these polymers is effectively quenched by nitroaromatic compounds, particularly 2,4,6-trinitrophenol (TNP or picric acid), through a combination of photoinduced electron transfer (PET) and resonance energy transfer (RET). mdpi.comnih.gov The detection limits for TNP using these nanoparticles can reach the nanomolar range. mdpi.com High-intensity fluorescent diphenyl-anthracene (DPA) derivatives have also demonstrated high sensitivity, with quenching constants as high as 6.3×10⁴ L mol⁻¹ for picric acid. nih.gov

The inherent fluorescence and biocompatibility of certain anthracene derivatives make them suitable for bioimaging applications, allowing for the visualization of cellular structures and dynamic processes in living cells.

Cell Imaging: Anthracene-based compounds have been successfully used for in-vitro cell imaging. nih.govmdpi.com For example, organic dots made by encapsulating 9,10-divinyl anthracene (DSA) with amphiphilic polymers have been used to image HeLa cells. nih.gov Similarly, 9,10-diheteroarylanthracene derivatives exhibiting aggregation-induced emission (AIE) have shown excellent performance in bioimaging. rsc.org

pH-Sensitive Probes for Acidic Organelles: Monitoring intracellular pH is crucial for understanding cell physiology. Acidotropic probes are weak bases that selectively accumulate in acidic organelles like lysosomes through protonation. core.ac.ukaatbio.com This protonation can alter the fluorescence properties of the probe. For instance, the probe PDMPO emits blue fluorescence at higher pH but shifts to intense yellow fluorescence at lower pH, making it a sensitive ratiometric probe for acidic environments. core.ac.uk This unique pH dependence allows for the selective staining of lysosomes and the determination of organelle-specific pH. core.ac.uk While PDMPO itself is a pyridyl oxazole, the principle of designing acidotropic probes is applicable to anthracene-based systems by incorporating basic sidechains that can be protonated.

Molecular logic gates are molecules that perform logical operations based on chemical or physical inputs, producing a measurable output, typically a change in fluorescence. rsc.org Anthracene derivatives are excellent platforms for constructing these gates because their fluorescence can be modulated by multiple inputs, such as the presence of different metal ions or changes in pH. researchgate.net